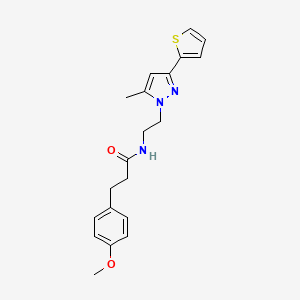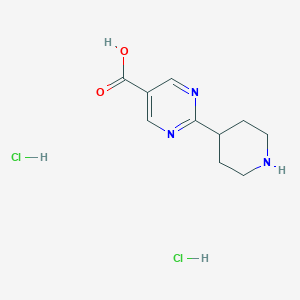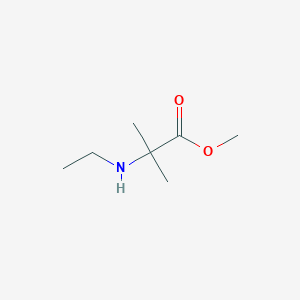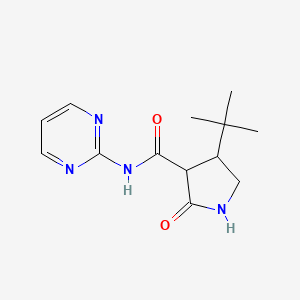
1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, attached to an ethanamine group . The molecular weight of the compound is 201.11.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride” are not fully detailed in the available data. The compound has a molecular weight of 201.11.Applications De Recherche Scientifique
Synthesis and Structural Characterization
1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride has been utilized in the synthesis of various compounds. For example, it has been involved in the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, which are generated through condensation with thioamides and subsequent chemical reactions. This process has led to the creation of a 50-member library of these compounds (Milinkevich, Ye, & Kurth, 2008). Similarly, the compound has been used in the synthesis of substituted 6-fluorobenzo[d]thiazole amides, demonstrating significant antimicrobial and antifungal activity (Pejchal, Pejchalová, & Růžičková, 2015).
Pharmacological Applications
In pharmacology, this compound has been involved in the development of H1-antihistamine drugs. Studies have been conducted on the quantitative structure-activity relationship (QSAR) of thiazole and benzothiazole derivatives with H1-antihistamine activity, highlighting the compound's potential in this area (Brzezińska, Kośka, & Walczyński, 2003). Additionally, derivatives of this compound have shown promising results in vitro as H1 receptor antagonists (Walczyński, Guryn, Zuiderveld, Zhang, & Timmerman, 1999).
QSAR Analysis and Antioxidant Potential
A QSAR-analysis of derivatives of 1-(1,3-thiazol-5-yl)ethanamine;dihydrochloride has shown correlations between molecular descriptors and antioxidant activity, providing insights into the design of new antioxidants (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Alzheimer's Disease Research
Research has also explored the use of derivatives of this compound as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. These studies have shown that certain derivatives exhibit high inhibitory activity against these enzymes with negligible cytotoxicity, indicating potential for therapeutic interventions in Alzheimer's disease (Pejchal, Štěpánková, Pejchalová, Královec, Havelek, Růžičková, Ajani, Lo, & Lepšík, 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “1-(1,3-Thiazol-5-yl)ethanamine;dihydrochloride” are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-thiazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRARVJRDYNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137783-24-3 |
Source


|
| Record name | 1-(1,3-thiazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
![5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2368934.png)
![N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B2368935.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2368946.png)